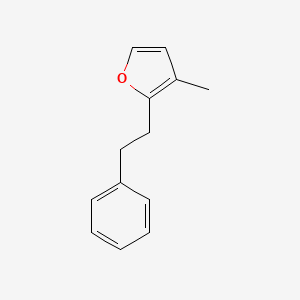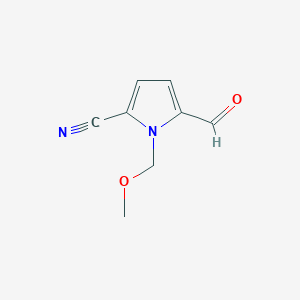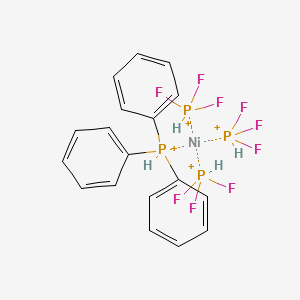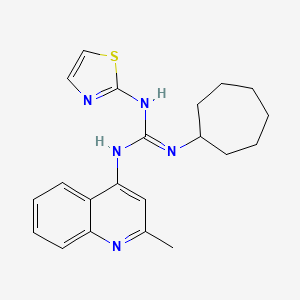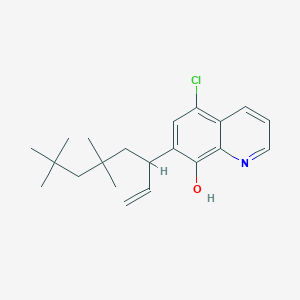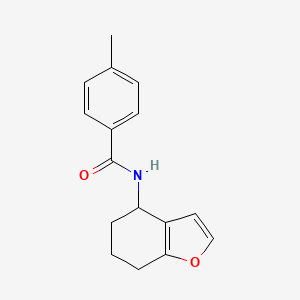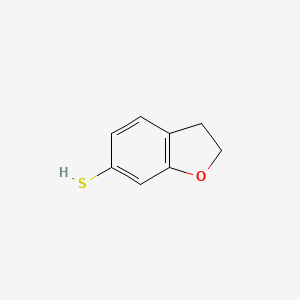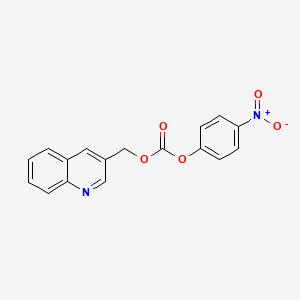
1-(4-Methyl-2-phenyloxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-phenyloxazol-5-yl)ethanone is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides in the presence of a suitable catalyst. For instance, the metal-free cyclization of enamides can be employed to produce substituted oxazoles, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
1-(4-Methyl-2-phenyloxazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-4-methyl-5-acetyl-1,3-oxazole
- 2-Phenyl-4-methyl-5-acetyl-oxazole
Comparison: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities. These differences make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
AHLKULARCTYYOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


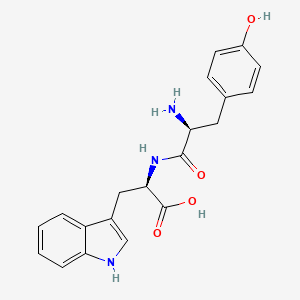
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
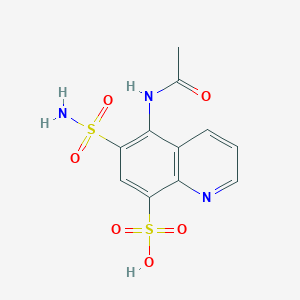
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)
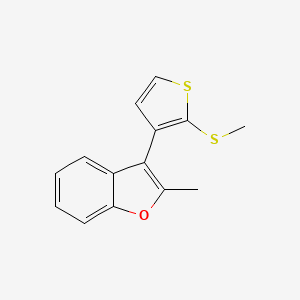
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
